Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride
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Overview
Description
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a pyrrolidine ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The benzyl group may also play a role in facilitating interactions with hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Uniqueness
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15ClFN |
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Molecular Weight |
215.69 g/mol |
IUPAC Name |
(3R,4R)-3-benzyl-4-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H/t10-,11+;/m1./s1 |
InChI Key |
ZMRCVNPKGQFJOD-DHXVBOOMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(C(CN1)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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